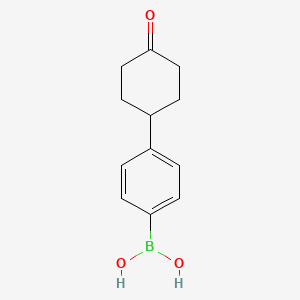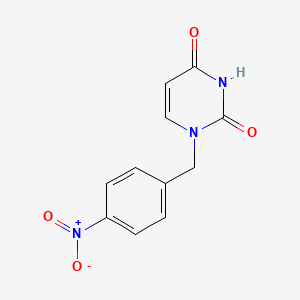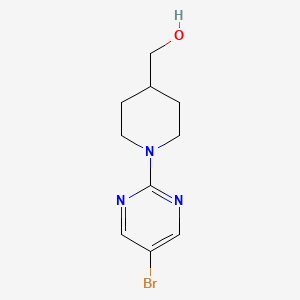
(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol: is a chemical compound that belongs to the class of pyrimidine derivatives It features a bromopyrimidine moiety attached to a piperidinylmethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the piperidinylmethanol moiety can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce corresponding carbonyl or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: It can be used as a precursor for the synthesis of compounds with biological activity, such as enzyme inhibitors or receptor antagonists .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Wirkmechanismus
The specific mechanism of action for (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is not well-documented. its potential biological activity suggests that it may interact with molecular targets such as enzymes or receptors. The bromopyrimidine moiety may play a role in binding to specific sites, while the piperidinylmethanol group could influence the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol
- (1-(5-Methylpyrimidin-2-yl)piperidin-4-yl)methanol
Comparison: Compared to similar compounds, (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is unique due to the presence of the bromine atom in the pyrimidine ring. This bromine atom can significantly influence the compound’s reactivity and interactions with other molecules. Additionally, the piperidinylmethanol group provides a versatile functional group that can undergo various chemical modifications, making the compound valuable for diverse applications .
Eigenschaften
Molekularformel |
C10H14BrN3O |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H14BrN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 |
InChI-Schlüssel |
STVCVNAUTURKEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


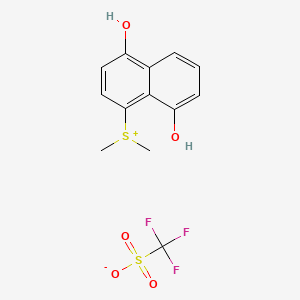
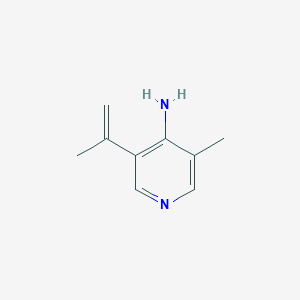
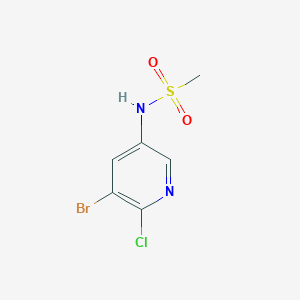
![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
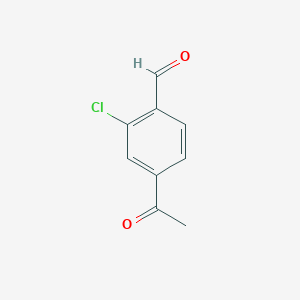
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
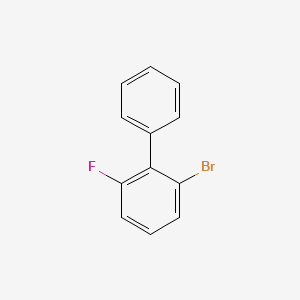
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
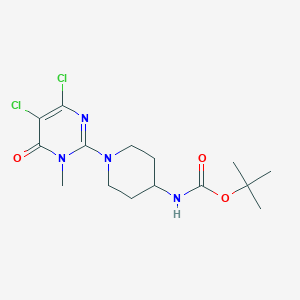
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
